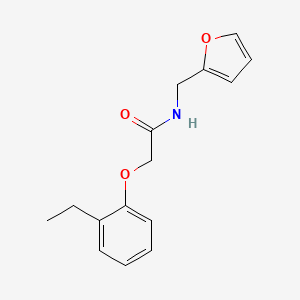

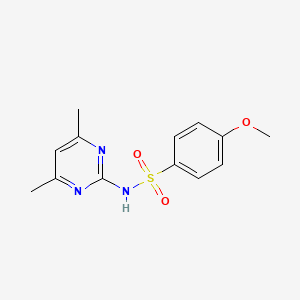

2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis Synthesis of compounds similar to "2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide" involves chemoselective acetylation and reaction with acyl donors. For instance, the chemoselective monoacetylation of amino groups using catalysts such as Novozym 435 demonstrates the importance of selecting appropriate acyl donors and reaction conditions for achieving desired synthesis outcomes (Magadum & Yadav, 2018). Moreover, synthesis processes often involve reactions like the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate to yield compounds with potential bioactivity, highlighting the multifaceted approach to synthesizing complex organic compounds (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis The molecular structure of related compounds is determined through techniques such as single-crystal X-ray diffraction, which reveals the crystalline structure and hydrogen-bonding interactions that stabilize the molecule. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was found to crystallize in the monoclinic space group, illustrating the detailed molecular arrangement and interactions within the crystal (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties Chemical reactions involving similar compounds showcase the complexity and diversity of organic synthesis. The reaction mechanisms, choice of solvents, and catalysts play crucial roles in the synthesis and functionalization of these compounds. For instance, the use of vinyl acetate as an acyl donor in the synthesis of N-(2-hydroxyphenyl)acetamide demonstrates the strategic selection of reactants for specific chemical transformations (Magadum & Yadav, 2018).

Physical Properties Analysis The physical properties of compounds like "2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide" can be inferred from their molecular structure, which affects their crystallinity, melting points, and solubility. For example, the crystal structure analysis provides insights into the compound's stability and potential interactions in various environments (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis The chemical properties are closely linked to the compound's structure and the functional groups present. Reactivity, potential for further functionalization, and interaction with biological targets are key aspects of chemical property analysis. For instance, understanding the reactivity of acyl donors and the mechanisms of acetylation reactions can guide the synthesis of compounds with desired biological activities (Magadum & Yadav, 2018).

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms and Effects

- Paracetamol Metabolism and Genetic Differences : Paracetamol's metabolism involves multiple pathways, with variability in metabolism suggesting differences in susceptibility to toxicity and efficacy in pain relief, linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

- Analgesic Effects of Acetaminophen : Acetaminophen's primary mechanism for pain relief involves metabolization to N-acylphenolamine (AM404), acting on TRPV1 and cannabinoid receptors, with effects in both the brain and spinal cord (Nobuko Ohashi & T. Kohno, 2020).

Environmental Fate and Impact

- Degradation and Toxicity of Acetaminophen : Advanced oxidation processes (AOPs) used to treat acetaminophen in water lead to various by-products with potential mutagenicity and toxicity, indicating environmental risks (Mohammad Qutob et al., 2022).

- Adsorptive Elimination from Water : Technologies for removing acetaminophen from water highlight the importance of addressing pharmaceutical pollutants to protect environmental and human health (C. Igwegbe et al., 2021).

Molecular Pathogenesis and Treatment Options

- Pathogenesis of Acetaminophen-Induced Liver Injury : Reviews the mechanisms involved in liver injury from acetaminophen, including necrosis, inflammation, and regeneration, and discusses current and novel treatment strategies (Xiaopeng Cai et al., 2022).

Propiedades

IUPAC Name |

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-12-6-3-4-8-14(12)19-11-15(17)16-10-13-7-5-9-18-13/h3-9H,2,10-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZFGPHZUPCXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)